molecular formula C12H14BrNO4 B1369150 2-(2-bromophenyl)pyrrolidine;oxalic acid

2-(2-bromophenyl)pyrrolidine;oxalic acid

Cat. No.: B1369150
M. Wt: 316.15 g/mol
InChI Key: FEMOLMPWLQRZSS-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)pyrrolidine;oxalic acid is a pyrrolidine derivative in which the pyrrolidine ring is substituted with a 2-bromophenyl group at the 2-position, paired with oxalic acid (HOOCCOOH) as a counterion. The molecular formula of the pyrrolidine moiety is C₁₀H₁₂BrN (CAS 129540-24-5), while oxalic acid (CAS 144-62-7) is a dicarboxylic acid widely used in chemical synthesis and pharmaceutical salt formation .

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

2-(2-bromophenyl)pyrrolidine;oxalic acid

InChI

InChI=1S/C10H12BrN.C2H2O4/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;3-1(4)2(5)6/h1-2,4-5,10,12H,3,6-7H2;(H,3,4)(H,5,6)

InChI Key

FEMOLMPWLQRZSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Br.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)pyrrolidine typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method is the reductive amination of 2-bromobenzaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is carried out in methanol at low temperatures, followed by purification through chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-(2-bromophenyl)pyrrolidine can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

  • Substituted phenyl derivatives
  • Oxidized or reduced pyrrolidine derivatives
  • Cyclized heterocyclic compounds

Scientific Research Applications

Chemistry: 2-(2-Bromophenyl)pyrrolidine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of inhibitors for enzymes such as cyclophilins, which are involved in cell division and disease regulation. It is being studied for its potential in treating cancer and inflammatory diseases .

Industry: In the industrial sector, 2-(2-bromophenyl)pyrrolidine is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)pyrrolidine involves its interaction with specific molecular targets, such as cyclophilins. The brominated phenyl group binds to the active site of cyclophilin A, inhibiting its activity and preventing ATP binding. This inhibition leads to the disruption of cell division and has potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between 2-(2-bromophenyl)pyrrolidine;oxalic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound Not explicitly provided C₁₀H₁₂BrN·C₂H₂O₄ 226.11 (pyrrolidine) + 90.03 (oxalic acid) 2-bromophenyl, oxalate counterion Pharmaceutical salt; synthetic intermediate
3-(4-Methoxyphenyl)pyrrolidine;oxalic acid 96877-34-8 C₁₁H₁₃NO₃·C₂H₂O₄ 207.23 (pyrrolidine) + 90.03 4-methoxyphenyl, oxalate counterion Unknown biological activity; used in chemical synthesis
2-(1-Naphthylmethyl)pyrrolidine oxalate 1177281-94-5 C₁₇H₁₉NO₄ 301.34 Naphthylmethyl, oxalate counterion Research reagent; structural diversity studies
3-(2-Bromophenyl)pyrrolidine 1203686-38-7 C₁₀H₁₂BrN 226.11 2-bromophenyl (no counterion) Intermediate for organocatalysts or drug candidates

Key Differences

Oxalic acid as a counterion enhances solubility and stability, unlike neutral analogs such as 3-(2-bromophenyl)pyrrolidine .

1,4-Dihydropyridine (1,4-DHP) derivatives (e.g., compound 36) exhibit distinct pharmacological profiles due to their planar aromatic systems, unlike the non-aromatic pyrrolidine core here .

Synthetic Utility :

  • Oxalic acid improves reaction yields in polyketide biosynthesis compared to acetic acid, suggesting its advantage in specific synthetic pathways .
  • Palladium-catalyzed reactions with 2-bromophenyl substrates face challenges (e.g., low yields with 2-(2-bromophenyl)-1,3-dioxalane), highlighting the sensitivity of bromophenyl-pyrrolidine derivatives to reaction conditions .

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